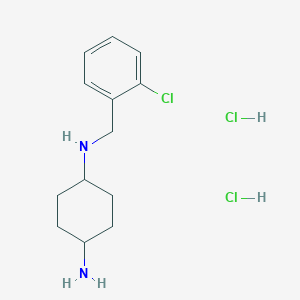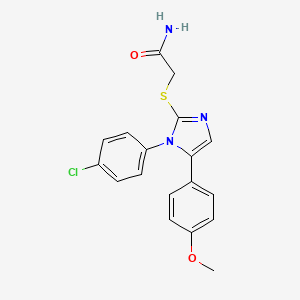
(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride, also known as AG-490, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the activity of the Janus kinase 2 (JAK2) enzyme. JAK2 is involved in the signaling pathway of cytokines and growth factors, and its dysregulation has been implicated in the development of various diseases such as cancer and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Cyclohexane diamine derivatives, including those similar to "(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride," are critical in the synthesis of complex molecules and materials. For instance, they serve as ligands in the formation of metal complexes with significant structural and electronic properties, contributing to our understanding of molecular geometry and bonding theories. Such complexes have been synthesized facilely, demonstrating varied structural properties examined through X-ray analysis and NMR spectroscopy, highlighting their utility in inorganic chemistry research (Kim, Lee, Lee, & Sohn, 1999).
Polymer Science
In polymer science, cyclohexane diamine derivatives facilitate the development of organosoluble polyimides with exceptional thermal stability and mechanical properties. These materials, derived from cyclohexane-based diamines, exhibit excellent solubility in organic solvents, making them suitable for high-performance applications in the electronics and aerospace industries (Yang, Su, & Hsiao, 2004).
Eigenschaften
IUPAC Name |
4-N-[(2-chlorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;;/h1-4,11-12,16H,5-9,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZCOQBJENHFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methylphenyl)methyl]-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2765296.png)
![3-Methyl-1-(1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2765297.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2765301.png)

![2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2765304.png)

![2-[[8-Oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetonitrile](/img/structure/B2765307.png)
![4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine](/img/structure/B2765309.png)
![2,6-difluoro-N-[3-methyl-1-oxo-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-2-yl]benzamide](/img/structure/B2765311.png)
![3-benzyl-5-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765312.png)


![1-(Imidazo[1,2-a]pyridin-7-yl)ethanone](/img/structure/B2765319.png)